{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine
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Overview
Description
{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine: is an organic compound characterized by the presence of a chloro, trifluoromethyl, and methylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products:
Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethyl groups.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Coupling Products: Biaryl or other coupled products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications and the creation of complex molecules.
Biology and Medicine: In medicinal chemistry, {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
- {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(ethyl)amine
- {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(propyl)amine
- {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(isopropyl)amine
Comparison: Compared to its analogs, {[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine may exhibit different reactivity and biological activity due to the size and electronic properties of the methyl group. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can influence the compound’s overall performance in various applications.
Properties
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-4-7(10)2-3-8(6)9(11,12)13/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOLTMPIXCMVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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